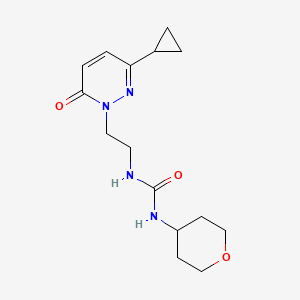
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel organic compound that has drawn interest in the fields of medicinal chemistry and pharmacology. Known for its intricate structure and potential biological activity, this compound embodies a fusion of diverse functional groups and motifs that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be synthesized through a multi-step organic synthesis process. The key steps often involve:
Formation of the pyridazinone core: : This can be achieved through cyclization reactions starting from appropriate dicarbonyl precursors.
Alkylation: : Introduction of the ethyl linker can be done using ethylating agents under basic conditions.
Urea formation: : Finally, the pyran-substituted urea moiety can be synthesized by reacting the intermediate with appropriate isocyanates or carbamates.
Industrial Production Methods
For industrial-scale production, optimizing each step to ensure high yield and purity is crucial. Techniques like continuous flow chemistry may be employed to streamline the process, reduce reaction times, and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes several reactions, primarily:
Oxidation: : Can be oxidized to introduce more oxygen-containing functional groups.
Reduction: : Reduction reactions might be used to simplify its structure for further functionalization.
Substitution: : Nucleophilic substitutions can modify the pyridazinone or tetrahydro-2H-pyran rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Halogenating agents like N-bromosuccinimide or nucleophiles under basic conditions.
Major Products Formed
The major products would vary depending on the reactions but could include hydroxylated derivatives, reduced cyclic amines, and various substituted pyridazinones.
Scientific Research Applications
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is being explored for:
Medicinal Chemistry: : Potential as a pharmacophore for developing new drugs targeting various diseases.
Biological Studies: : Probe in enzyme inhibition or receptor binding studies.
Industrial Chemistry: : Precursor for advanced materials or specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could involve:
Molecular Targets: : Binding to proteins, enzymes, or receptors, altering their activity.
Pathways Involved: : Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
The unique combination of the pyridazinone and tetrahydro-2H-pyran rings, along with the urea linker, distinguishes it from other compounds. This structure provides a specific spatial arrangement that may result in unique biological activities and reactivity profiles.
If there's anything more specific you'd like to delve into, I'm all ears.
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c20-14-4-3-13(11-1-2-11)18-19(14)8-7-16-15(21)17-12-5-9-22-10-6-12/h3-4,11-12H,1-2,5-10H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPFMUNUPMBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

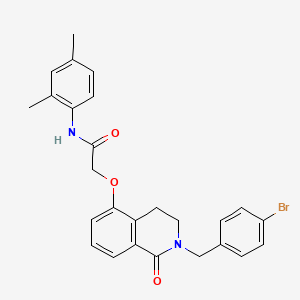
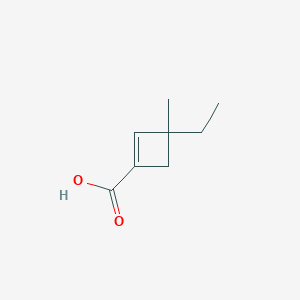
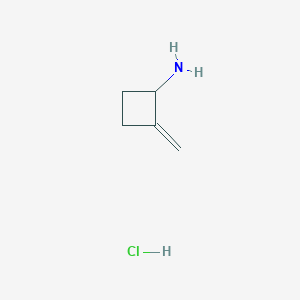


![3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570058.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2570059.png)
![3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B2570060.png)
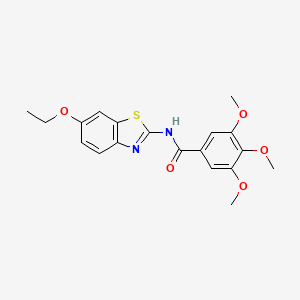
![3,4,9-trimethyl-1,7-bis[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2570066.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2570067.png)
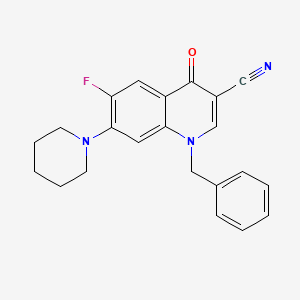
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2570070.png)
